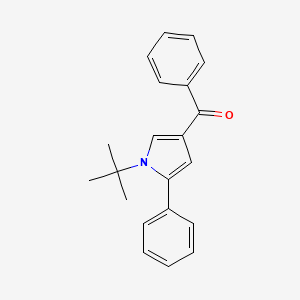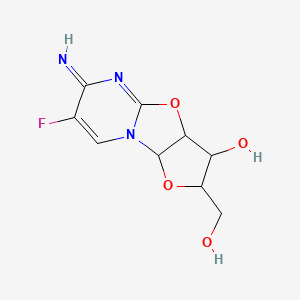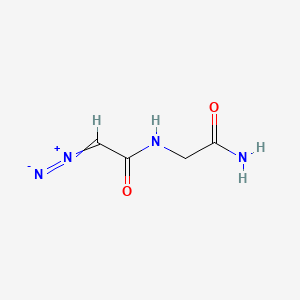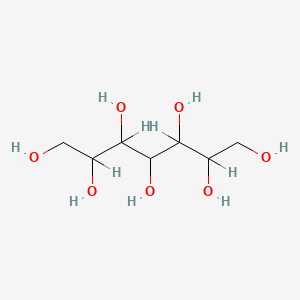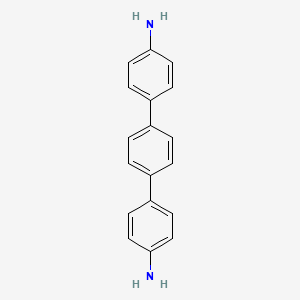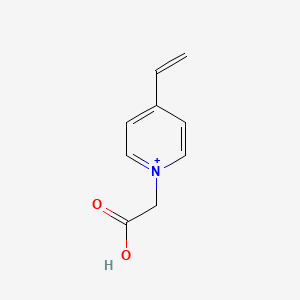
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) is a pyridinium salt that features a carboxymethyl group and an ethenyl group attached to the pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1), the synthetic route may involve the reaction of pyridine with bromoacetic acid and vinyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of pyridinium salts often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired pyridinium salt .
化学反応の分析
Types of Reactions
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydropyridine derivatives.
Substitution: Corresponding substituted pyridinium salts.
科学的研究の応用
Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the pyridinium moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyridinium,1-(carboxymethyl)-4-ethenyl-, bromide (1:1) involves its interaction with biological molecules through ionic and covalent bonding. The pyridinium ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The carboxymethyl and ethenyl groups can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Pyridinium,1-(carboxymethyl)-4-methyl-, bromide (11): Similar structure but with a methyl group instead of an ethenyl group.
Pyridinium,1-(carboxymethyl)-4-phenyl-, bromide (11): Contains a phenyl group instead of an ethenyl group.
Pyridinium,1-(carboxymethyl)-4-ethyl-, bromide (11): Features an ethyl group in place of the ethenyl group.
Uniqueness
The ethenyl group allows for additional functionalization and can participate in polymerization reactions, making this compound particularly valuable in materials science and polymer chemistry .
特性
IUPAC Name |
2-(4-ethenylpyridin-1-ium-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-8-3-5-10(6-4-8)7-9(11)12/h2-6H,1,7H2/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVABGXRBDDJJB-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[N+](C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
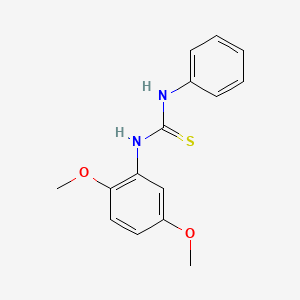
![1-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-3-(3-METHYLPHENOXY)PROPAN-2-OL](/img/structure/B1209137.png)
![(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B1209139.png)
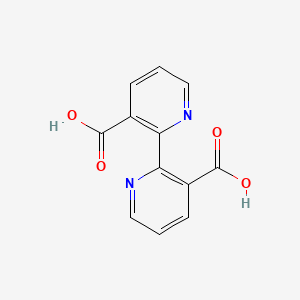
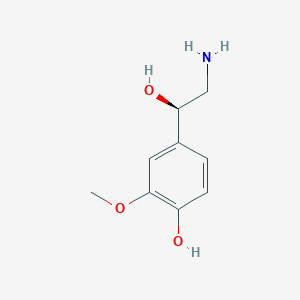
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)
